molecular formula C8H8O4 B1585551 Methyl 2,3-dihydroxybenzoate CAS No. 2411-83-8

Methyl 2,3-dihydroxybenzoate

Cat. No. B1585551
CAS RN: 2411-83-8
M. Wt: 168.15 g/mol
InChI Key: DOAJWTSNTNAEIY-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydroxybenzoate, also known as 2,3-dihydroxybenzoic acid methyl ester, is a naturally occurring phenolic compound found in many plant species, including the bark of the oak tree. It is a white, crystalline solid with a melting point of approximately 150°C. It has a wide range of applications in the pharmaceutical, food, and cosmetic industries.

Scientific Research Applications

  • Pharmacokinetics and Tissue Distribution

    • Field : Pharmacology
    • Application : MDHB has the potential to prevent neurodegenerative diseases (NDDs). The research aimed to reveal the pharmacokinetics and tissue distribution characteristics of MDHB .
    • Methods : The pharmacokinetics and tissue distribution of MDHB were analyzed using LC-MS/MS after a single intragastric administration (50 to 450 mg/kg) in mice .
    • Results : The pharmacokinetic characteristics of MDHB include fast absorption, high systemic clearance, a short half-life and an oral bioavailability of 23%. Additionally, MDHB permeates the blood-brain barrier (BBB) and is rapidly distributed to all organs .
  • Excretion, Metabolism and Cytochrome P450 Inhibition

    • Field : Pharmacology
    • Application : The research investigated the excretion, metabolism, and cytochrome P450-based drug–drug interactions (DDIs) of MDHB .
    • Methods : After intragastric administration of MDHB, the parent drug was assayed in the urine and faeces of mice. Metabolites of MDHB in the urine, faeces, brain, plasma and liver were detected by liquid chromatography–hybrid quadrupole time-of-flight mass spectrometry (LC–QTOF/MS) .
    • Results : The cumulative excretion permille of MDHB in the urine and faeces were found to be 0.67±0.31 and 0.49±0.44‰, respectively. A total of 96 metabolites of MDHB were identified .
  • Hydrogen Bonding Emissions

    • Field : Chemistry
    • Application : MDHB’s short wavelength (387) and long wavelength (500) emissions are reported to arise from extramolecularly hydrogen-bonded and intramolecularly hydrogen-bonded species .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results of this application were not provided in the source .
  • Synthesis of Euonyminol

    • Field : Organic Chemistry
    • Application : Methyl 2,5-dihydroxybenzoate (methyl gentisate) may be used as a starting material in the synthesis of euonyminol .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results of this application were not provided in the source .
  • Prevention of Neurodegenerative Diseases

    • Field : Pharmacology
    • Application : MDHB has the potential to prevent neurodegenerative diseases (NDDs). The research investigated its excretion, metabolism, and cytochrome P450-based drug–drug interactions (DDIs) .
    • Methods : After intragastric administration of MDHB, the parent drug was assayed in the urine and faeces of mice. Metabolites of MDHB in the urine, faeces, brain, plasma and liver were detected by liquid chromatography–hybrid quadrupole time-of-flight mass spectrometry (LC–QTOF/MS) .
    • Results : The cumulative excretion permille of MDHB in the urine and faeces were found to be 0.67±0.31 and 0.49±0.44‰, respectively. A total of 96 metabolites of MDHB were identified .
  • Synthesis of Methyl 2-hydroxy-6-methoxybenzoate and Oxamyl Propionic Acid

    • Field : Organic Chemistry
    • Application : Methyl 2,6-dihydroxybenzoate may be used for the preparation of methyl 2-hydroxy-6-methoxybenzoate and oxamyl propionic acid .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results of this application were not provided in the source .

properties

IUPAC Name

methyl 2,3-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAJWTSNTNAEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178836
Record name Methyl 2,3-dihydroxybenzoate
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-dihydroxybenzoate

CAS RN

2411-83-8
Record name Methyl 2,3-dihydroxybenzoate
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Record name Methyl 2,3-dihydroxybenzoate
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Record name Methyl 2,3-dihydroxybenzoate
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Record name Methyl 2,3-dihydroxybenzoate
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Record name Methyl 2,3-dihydroxybenzoate
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Synthesis routes and methods I

Procedure details

A mixture of 2,3-dihydroxybenzoic acid (5 g), methanol (50 ml) and concentrated sulphuric acid (10 drops) was stirred and heated to 60° C. for 24 hours. The mixture was evaporated and the residue was taken up in ethyl acetate. The organic solution was washed with a saturated solution of sodium bicarbonate, dried over magnesium sulphate and evaporated to give methyl 2,3-dihydroxybenzoate (2.19 g); NMR Spectrum: (CDCl3) 3.95 (s, 3H), 5.7 (s, 1H), 6.8 (t, 1H), 7.15 (d, H), 7.35 (d, H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2,3-dihydroxybenzoic acid (3.8 g, 24.6 mmol) in methanol (300 ml) was treated dropwise with conc. Sulfuric acid (4.2 g) and the resultant solution was heated at reflux temperature overnight. Upon cooling the solvent was evaporated and the residue poured into ice-water. The mixture was extracted with dichloromethane (3×50 ml) and the combined organic fractions dried (Na2SO4) and concentrated to yield a pale tan solid (4.05 g).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Prepare a reaction flask with 300 mL methanol and add 30 mL of acetyl chloride, under argon, in an ice bath. Add 2,3-dihydroxy-benzoic acid (21.70 g, 0.1418 mole) and stir while heating at reflux overnight. Chill in an ice bath and bubble through hydrogen chloride gas for about 10 minutes. Heat the mixture and stir at reflux overnight. Cool to ambient temperature, then concentrate to an off-white solid. Dissolve and separate into diethyl ether and water. Isolating the ether portion and extract twice with 250 mL 5% sodium bicarbonate. Separate, wash with brine and dry over magnesium sulfate. Filter and condense on a rotary evaporator to give the title compound as an off-white solid (21.1 g, 99%). m.p. 79°-81° C.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
21.7 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
99%

Synthesis routes and methods IV

Procedure details

To a solution of 2,3-dihydroxybenzoic acid (33.0 g, 214 mmol) in methanol (200 mL) was added sulfuric acid (5.0 mL) and the mixture was refluxed for 14 hours. The solvent was then distilled off under reduced pressure. To that residue was added water, and the mixture was extracted with ethyl acetate. The organic layer was washed with water, dried over MgSO4, and filtered. The filtrate was concentrated under reduced pressure to provide 35.0 g of methyl 2,3-dihydroxybenzoate. A mixture of this compound (35.0 g, 208 mmol), ethyl bromoacetate (70.0 g, 420 mmol), and potassium carbonate (58.0 g, 420 mmol) in acetone (400 mL) was stirred for 14 hours, and filtered. The filtrate was concentrated under reduced pressure to provide 58.0 g of the title compound. Yield 80%. Oil.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

50 g of 2,3-dihydroxybenzoic acid in 450 ml of methanol is mixed drop by drop with 50 ml of thionyl chloride at room temperature. Then, the solution is heated for five hours to 60° C. and still stirred overnight at room temperature. The solvent is completely removed in a vacuum, and the remaining oil is taken up in diethyl ether and extracted with saturated sodium bicarbonate solution. After washing with brine, drying with sodium sulfate and removal of the solvent in a vacuum, 46 g of 2,3-dihydroxybenzoic acid-methyl ester is obtained. The latter is mixed in 575 ml of DMF and 20.2 ml of dibromomethane with 56.7 g of potassium carbonate, and it is heated for five hours under argon to 100° C. Then, it is stirred overnight at room temperature. After mixing with water, it is extracted three times with ethyl acetate. The organic phase is washed several times with water and dried on sodium sulfate. The solvent is removed in a vacuum, and 50.2 g of 1,3-benzodioxole-4-carboxylic acid-methyl ester is obtained as a brown solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
118
Citations
YS Lee, XH Nguyen, JY Cho, JH Moon, KY Kim - Microbial pathogenesis, 2017 - Elsevier
The aim of the present study is to describe the purification and identification of methyl 2,3-dihydroxybenzoate (M2,3DB), isolated for the first time from Paenibacillus elgii HOA73, and to …
Number of citations: 12 www.sciencedirect.com
RW Grady, EJ Bienen, AB Clarkson Jr - Molecular and biochemical …, 1986 - Elsevier
Alkyl esters of 3,4-dihydroxybenzoic acid are inhibitors of the sn-glycerol-3-phosphate oxidase system of Trypanosoma brucei brucei in vitro and have significant trypanocidal activity in …
Number of citations: 40 www.sciencedirect.com
SA Telang, CK Bradsher - The Journal of Organic Chemistry, 1965 - ACS Publications
Starting with methyl 2, 3-dihydroxybenzoate a id proceeding via the preferential hydrogenolysis of methyl 2, 3-dibenzyloxybenzoate, 3-hydroxy-2-methoxybenzoic acid and 3-be izyloxy-…
Number of citations: 13 pubs.acs.org
A Ooshiro, M Kaji, Y Katoh, H Kawaide… - Journal of pesticide …, 2011 - jstage.jst.go.jp
Antibacterial activity of alkyl gallates and their analogs against Ralstonia solanacearum was examined. Methyl gallate showed the strongest activity among the alkyl gallates; activity …
Number of citations: 15 www.jstage.jst.go.jp
FE King, JH Gilks, MW Partridge - Journal of the Chemical Society …, 1955 - pubs.rsc.org
… On treatment with diazomethane the isolated acid afforded its methyl ester, mp 80-81", undepressed on admixture with methyl 2 : 3-dihydroxybenzoate. The aqueous liquid remaining …
Number of citations: 18 pubs.rsc.org
Y Suyama, S Kurimoto, K Kawazoe, K Murakami… - Fitoterapia, 2013 - Elsevier
Rigenolide A (1), a new secoiridoid glucoside with a cyclobutane skeleton and three new acylated secoiridoid glucosides, 2′-(2,3-dihydroxybenzoyl)-gentiopicroside (2), 2′-(2,3-…
Number of citations: 26 www.sciencedirect.com
KH Engesser, MA Rubio, DW Ribbons - Archives of microbiology, 1988 - Springer
Enzymes of the p-cymene pathway in Pseudomonas putida strains cometabolized the intermediate analogue 4-trifluoromethyl(TFM)benzoate. Three products, 4-TFM-2,3-dihydro-2,3-…
Number of citations: 35 link.springer.com
KK Bhargava, RW Grady, A Cerami - Journal of Pharmaceutical Sciences, 1980 - Elsevier
N- 1 , N 8 -Bis(2, 3-dihydroxybenzoyl)spermidine was synthesized and evaluated as an iron-chelating drug. Homologs were prepared and evaluated together with a series of N, 1 , N′-…
Number of citations: 21 www.sciencedirect.com
J Jiang, W Liu, J Hai, Y Luo, K Chen, Y Xin, J Pan, Y Hu… - bioRxiv, 2021 - biorxiv.org
Differentiation and proliferation of neural stem cells (NSCs) are both important biological processes in cerebral neural network. However, these two capacities of NSCs are limited. Thus, …
Number of citations: 4 www.biorxiv.org
AA Alsimaree, OM Alatawi, FJ Frank, PG Waddell… - Dyes and …, 2023 - Elsevier
Chiral bis-N,N,O,O-boron chelated BOPHY dyes are produced in a one-pot reaction of (1E,2E)-1,2-bis((3,5-dimethyl-1H-pyrrol-2-yl)methylene)hydrazine, boron tribromide, and an …
Number of citations: 2 www.sciencedirect.com

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